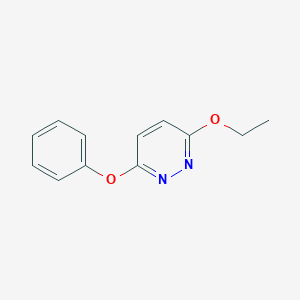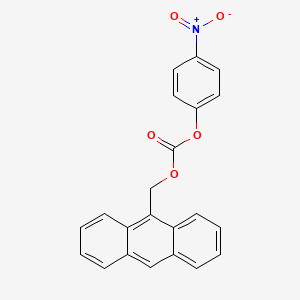
Anthracen-9-ylmethyl (4-nitrophenyl) Carbonate
描述
Anthracen-9-ylmethyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C₂₂H₁₅NO₅ It is characterized by the presence of an anthracene moiety and a nitrophenyl carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracen-9-ylmethyl (4-nitrophenyl) carbonate typically involves the reaction of anthracen-9-ylmethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Anthracen-9-ylmethyl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield anthracen-9-ylmethanol and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Anthracen-9-ylmethanol and 4-nitrophenol.
Reduction: Anthracen-9-ylmethyl (4-aminophenyl) carbonate.
Substitution: Various substituted anthracen-9-ylmethyl carbonates depending on the nucleophile used.
科学研究应用
Anthracen-9-ylmethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of anthracene-based materials.
Biology: Potential use in the development of fluorescent probes due to the fluorescent properties of the anthracene moiety.
Medicine: Investigated for its potential use in drug delivery systems, where the carbonate linkage can be cleaved under specific conditions to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Anthracen-9-ylmethyl (4-nitrophenyl) carbonate largely depends on the specific application. For instance, in drug delivery systems, the carbonate linkage can be hydrolyzed under physiological conditions to release the active drug. The anthracene moiety can interact with biological molecules through π-π stacking interactions, while the nitrophenyl group can participate in various chemical reactions.
相似化合物的比较
Similar Compounds
Anthracen-9-ylmethyl (4-aminophenyl) carbonate: Similar structure but with an amino group instead of a nitro group.
Anthracen-9-ylmethyl (4-methoxyphenyl) carbonate: Contains a methoxy group instead of a nitro group.
Anthracen-9-ylmethyl (4-chlorophenyl) carbonate: Contains a chloro group instead of a nitro group.
Uniqueness
Anthracen-9-ylmethyl (4-nitrophenyl) carbonate is unique due to the presence of both the anthracene and nitrophenyl groups, which impart distinct chemical and physical properties. The nitro group can undergo reduction and substitution reactions, providing versatility in chemical synthesis. Additionally, the anthracene moiety offers fluorescent properties, making it useful in applications requiring fluorescence.
属性
IUPAC Name |
anthracen-9-ylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c24-22(28-18-11-9-17(10-12-18)23(25)26)27-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYONWMRPDVMGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471223 | |
| Record name | (Anthracen-9-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61574-52-5 | |
| Record name | (Anthracen-9-yl)methyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


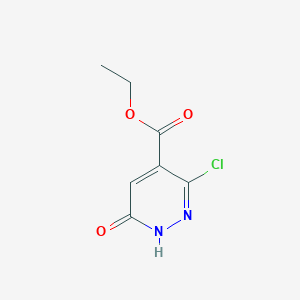
![5-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3354961.png)
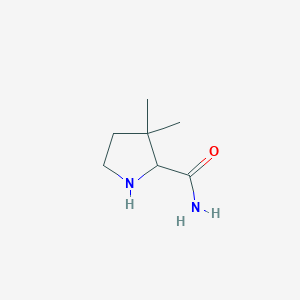
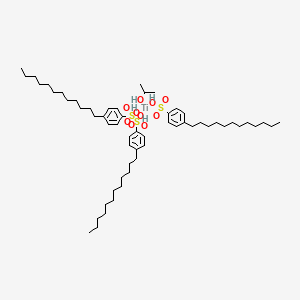
![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3355004.png)
![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3355020.png)
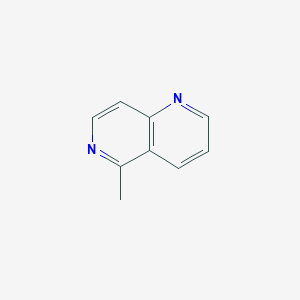
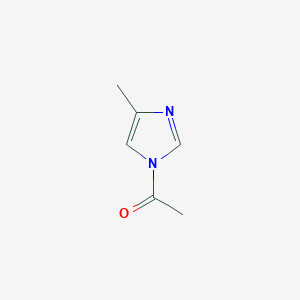
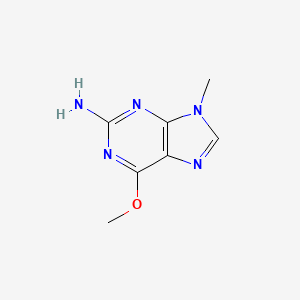
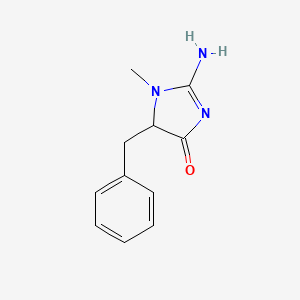
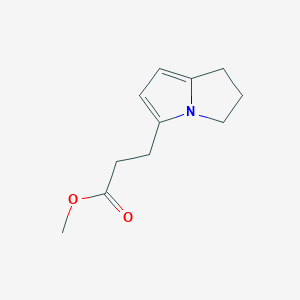
![5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole](/img/structure/B3355069.png)
